2-(3-Chloro-4-methoxyphenyl)propanoic acid
Description
Contextualization within Organic and Medicinal Chemistry
In the realm of organic chemistry, 2-(3-Chloro-4-methoxyphenyl)propanoic acid serves as a valuable building block or intermediate in the synthesis of more complex molecules. The presence of multiple functional groups—a carboxylic acid, a chloro substituent, and a methoxy (B1213986) group—on a chiral center offers several sites for chemical modification, allowing for the creation of a diverse library of derivatives.
From a medicinal chemistry perspective, the arylpropionic acid scaffold is of paramount importance. This structural motif is the backbone of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), which includes well-known medications like ibuprofen (B1674241) and naproxen. wikipedia.orghumanjournals.com The exploration of novel derivatives, such as this compound, is a continuous effort to discover compounds with improved efficacy, selectivity, or novel biological activities. researchgate.net
Historical Perspective on Structurally Related Compounds
The history of arylpropionic acids is deeply intertwined with the development of NSAIDs. The journey began with the synthesis of salicylic (B10762653) acid in the 19th century, which, despite its therapeutic effects, was harsh on the stomach. This led to the development of its less acidic derivative, acetylsalicylic acid, commonly known as aspirin, in 1897.
The quest for safer and more effective anti-inflammatory agents continued, leading to the discovery of ibuprofen in the 1960s by the research arm of the Boots Group. wikipedia.org Ibuprofen, chemically 2-(4-isobutylphenyl)propanoic acid, marked a significant advancement due to its improved tolerability. wikipedia.org This discovery spurred further research into other 2-arylpropionic acid derivatives, leading to the introduction of naproxen, ketoprofen, and others. These compounds, collectively known as "profens," have been in clinical use for nearly three decades. nih.gov
A significant development in the understanding of these compounds was the discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s. This led to the hypothesis that the therapeutic anti-inflammatory effects were due to the inhibition of COX-2, while the common gastrointestinal side effects were a result of COX-1 inhibition. This discovery paved the way for the development of selective COX-2 inhibitors.
Rationale for Academic Investigation of this compound
The academic investigation into specifically substituted arylpropionic acids like this compound is driven by the principles of structure-activity relationship (SAR) studies. The goal of SAR is to understand how the chemical structure of a molecule influences its biological activity.
By systematically modifying the substituents on the phenyl ring and the propanoic acid chain, researchers can probe the interactions of these molecules with their biological targets. The chloro and methoxy groups on the phenyl ring of the target compound are of particular interest due to their electronic and steric properties. The electron-withdrawing nature of the chlorine atom and the electron-donating and hydrogen-bond accepting capability of the methoxy group can significantly alter the molecule's polarity, lipophilicity, and ability to bind to enzymes or receptors.
Furthermore, the propanoic acid moiety is crucial for the anti-inflammatory activity of many NSAIDs, and its presence in this molecule makes it a candidate for investigation into similar or novel therapeutic applications. researchgate.net
Overview of Current Research Trajectories for Aromatic Propanoic Acid Derivatives
Current research on aromatic propanoic acid derivatives is multifaceted and extends beyond their traditional role as anti-inflammatory agents. Scientists are exploring their potential in a variety of therapeutic areas:
Anticancer Activity: A growing body of research is focused on the anticancer potential of arylpropionic acid derivatives. Studies have shown that some of these compounds can inhibit the growth of various cancer cell lines, and efforts are underway to understand the underlying mechanisms, which may be independent of COX inhibition. nih.gov
Antimicrobial Agents: Researchers are also investigating the antibacterial and antifungal properties of novel arylpropionic acid derivatives. By modifying the core structure, scientists aim to develop new antimicrobial agents to combat drug-resistant pathogens. mdpi.comresearchgate.net
Neurodegenerative Diseases: There is emerging interest in the potential of NSAIDs, including some profens, to offer protective effects against neurodegenerative conditions such as Alzheimer's and Parkinson's diseases. wikipedia.org
Cardiovascular Applications: While some NSAIDs have been associated with cardiovascular risks, research is also exploring how modifications to the arylpropionic acid structure could lead to compounds with beneficial cardiovascular effects.
Development of Safer NSAIDs: A significant research trajectory continues to be the development of NSAIDs with improved safety profiles. This includes the creation of nitric oxide-donating NSAIDs (NO-NSAIDs) and dual COX/lipoxygenase (LOX) inhibitors, which aim to reduce gastrointestinal and cardiovascular side effects. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6(10(12)13)7-3-4-9(14-2)8(11)5-7/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMZYACXRFUQET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 3 Chloro 4 Methoxyphenyl Propanoic Acid
Retrosynthetic Analysis of the 2-(3-Chloro-4-methoxyphenyl)propanoic acid Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org This is achieved by breaking bonds and converting functional groups in a reverse-synthetic sense. wikipedia.org For this compound, several disconnections can be envisioned, leading to plausible synthetic routes.
A primary disconnection breaks the C-C bond between the α-carbon and the aromatic ring. This suggests a synthetic strategy involving the coupling of a 3-chloro-4-methoxyphenyl synthon with a propanoic acid equivalent. The aryl component could be a Grignard reagent or an organolithium species, which would then react with a suitable electrophile containing the propanoic acid moiety.
Another key retrosynthetic disconnection is at the C-COOH bond, which points towards the introduction of the carboxylic acid group in the final step. This could be achieved through the oxidation of a corresponding alcohol or aldehyde, or the hydrolysis of a nitrile. The latter is a common strategy for the synthesis of 2-arylpropanoic acids. chinesechemsoc.org
Finally, disconnection of the propanoic acid side chain itself can lead to strategies involving the elaboration of a two-carbon chain on the aromatic ring, followed by the introduction of the final carbon atom.
Classical Approaches to Substituted Phenylpropanoic Acids
Classical methods for the synthesis of substituted phenylpropanoic acids often involve multi-step sequences starting from readily available aromatic compounds. While perhaps lacking the elegance of more modern techniques, these methods are robust and well-established in organic synthesis.
One of the most common classical routes to 2-arylpropanoic acids is through the hydrolysis of a corresponding α-arylpropionitrile . chinesechemsoc.org This nitrile intermediate can be prepared via the reaction of an α-haloethylbenzene with a cyanide salt. For the target molecule, this would involve the synthesis of 1-(1-chloroethyl)-3-chloro-4-methoxybenzene, followed by cyanation and subsequent hydrolysis to yield this compound.
Another classical approach is the Willgerodt-Kindler reaction , which converts an aryl alkyl ketone into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. wikipedia.orgorganic-chemistry.org In the context of our target molecule, 3-chloro-4-methoxyacetophenone (B1582173) would be the starting material. The reaction with sulfur and an amine (typically morpholine) would yield the thiomorpholide, which upon hydrolysis would afford the desired product. wikipedia.org
The Darzens condensation offers another route, involving the reaction of an aldehyde or ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester. wikipedia.orgorganic-chemistry.orgunacademy.com This intermediate can then be rearranged to form the 2-arylpropanoic acid. For our target, 3-chloro-4-methoxybenzaldehyde (B1194993) would be reacted with an α-chloro propionate (B1217596) ester.
Finally, the 1,2-aryl migration of α-aryl ketones provides a pathway to 2-arylpropanoic acids. elsevierpure.com This rearrangement can be induced under various conditions, often involving hypervalent iodine reagents. Starting from a propiophenone (B1677668) derivative of 3-chloro-4-methoxyphenol, this method could be employed to synthesize the target compound.
Modern Catalytic Methods in the Synthesis of this compound
Modern organic synthesis has seen a surge in the development of catalytic methods that offer higher efficiency, selectivity, and functional group tolerance compared to classical approaches. These methods are particularly relevant for the synthesis of chiral molecules like this compound.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For the synthesis of 2-arylpropanoic acids, palladium-catalyzed reactions have been extensively explored. One such approach is the hydrocarboxylation of styrenes . chinesechemsoc.orgnih.govnih.govrepec.orgacs.org This reaction involves the addition of a hydrogen atom and a carboxyl group across the double bond of a styrene (B11656) derivative. For the synthesis of our target molecule, a 3-chloro-4-methoxystyrene would be the starting material. This reaction can be catalyzed by various transition metals, with palladium and rhodium complexes being particularly effective. nih.govnih.gov
Another relevant transition metal-catalyzed reaction is the decarboxylative coupling of an unsaturated carboxylic acid with an aryl halide. While less direct, this strategy could be adapted for the synthesis of the target compound.
Asymmetric Synthesis Approaches to Enantiopure this compound
Given that this compound possesses a chiral center, the development of enantioselective synthetic routes is of significant importance. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is often crucial for its biological activity.
A prominent method for the asymmetric synthesis of 2-arylpropanoic acids is catalytic asymmetric hydrogenation . organic-chemistry.org This involves the hydrogenation of a prochiral α,β-unsaturated carboxylic acid precursor in the presence of a chiral transition metal catalyst. For the target molecule, this would entail the synthesis of 2-(3-chloro-4-methoxyphenyl)acrylic acid, followed by asymmetric hydrogenation using a chiral rhodium or ruthenium catalyst. The choice of chiral ligand is critical in achieving high enantioselectivity.
Another approach to enantiopure 2-arylpropanoic acids is through the use of chiral auxiliaries . This method involves attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the chiral auxiliary is removed.
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly manufacturing processes.
Key green chemistry principles that can be applied include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as hydrocarboxylation, often have high atom economy.
Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.
Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents is a cornerstone of green chemistry. This reduces waste and often leads to milder reaction conditions.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
For instance, developing a one-pot synthesis of this compound from readily available starting materials would be a significant step towards a greener process by reducing the number of isolation and purification steps.
Optimization of Reaction Conditions and Yields in this compound Production
The optimization of reaction conditions is a critical aspect of any synthetic process, aiming to maximize the yield and purity of the desired product while minimizing reaction times and costs. For the synthesis of this compound, several parameters can be optimized for each synthetic step.
Table 1: Key Parameters for Optimization in the Synthesis of this compound
| Parameter | Description | Potential Impact |
| Catalyst | Type and loading of the catalyst (e.g., palladium, rhodium) | Affects reaction rate, selectivity, and yield. |
| Ligand | For catalytic reactions, the choice of ligand can influence stereoselectivity and reactivity. | Crucial for asymmetric synthesis and can improve catalyst stability. |
| Solvent | The polarity and nature of the solvent can affect reaction rates and solubility of reactants. | Can influence the course of the reaction and ease of product isolation. |
| Temperature | Reaction temperature can significantly impact reaction kinetics and selectivity. | Higher temperatures may increase reaction rates but can also lead to side reactions. |
| Pressure | For reactions involving gases (e.g., hydrocarboxylation with CO2), pressure is a key variable. | Higher pressure can increase the concentration of gaseous reactants, improving reaction rates. |
| Reactant Ratios | The stoichiometry of the reactants can influence the conversion and selectivity of the reaction. | Optimizing reactant ratios can minimize the formation of byproducts. |
| Reaction Time | The duration of the reaction needs to be sufficient for completion without leading to product degradation. | Monitoring the reaction progress is essential for determining the optimal time. |
Systematic studies, often employing Design of Experiments (DoE), can be used to efficiently explore the effects of these parameters and their interactions to identify the optimal conditions for the production of this compound.
Computational and Theoretical Studies of 2 3 Chloro 4 Methoxyphenyl Propanoic Acid
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational preferences of a molecule. Methods like Density Functional Theory (DFT) are widely used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy.
For a molecule like 2-(3-chloro-4-methoxyphenyl)propanoic acid, the conformational landscape is primarily defined by the rotation around the single bonds connecting the phenyl ring, the propanoic acid side chain, and the methoxy (B1213986) group. A conformational analysis of the closely related 2,4-dichlorophenoxyacetic acid (2,4-D) using DFT has revealed the existence of multiple conformers. mdpi.com A thorough exploration of the potential energy surface (PES) can identify the most stable conformer, which corresponds to the global minimum on this surface. mdpi.com
| Parameter | Value |
|---|---|
| C-Cl Bond Length | 1.74 Å |
| C-O (methoxy) Bond Length | 1.37 Å |
| C-C (propanoic acid) Bond Length | 1.52 Å |
| C=O (carboxyl) Bond Length | 1.21 Å |
| C-O-C (methoxy) Bond Angle | 118.0° |
| O-C=O (carboxyl) Bond Angle | 124.0° |
| Dihedral Angle (Ring-C-C-O) | -175.0° |
Density Functional Theory (DFT) Applications for Electronic Properties
DFT is also a powerful tool for investigating the electronic properties of molecules, which are crucial for understanding their reactivity and spectroscopic behavior. Key electronic descriptors include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
For this compound, the electronic properties would be influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating character of the methoxy group. These substituents modulate the electron density distribution across the aromatic ring and influence the energies of the frontier molecular orbitals. A molecular electrostatic potential (MEP) map can visually represent the electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack.
The following table provides hypothetical electronic properties for this compound, derived from DFT calculations on similar substituted aromatic acids.
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.2 eV |
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and identify the most populated conformations at a given temperature.
For this compound, MD simulations would reveal the flexibility of the propanoic acid side chain and the methoxy group. A key aspect of such a simulation would be the analysis of the potential energy surface (PES) as a function of key dihedral angles. A relaxed PES scan, where for each value of a chosen dihedral angle the rest of the molecular geometry is optimized, can reveal the energy barriers between different conformations. q-chem.com
The results of an MD simulation can be visualized by plotting the trajectory of the atoms over time, and the conformational preferences can be quantified by analyzing the distribution of dihedral angles. This information is crucial for understanding how the molecule might interact with biological receptors or other molecules. For instance, the accessibility of the carboxylic acid group for hydrogen bonding would be dependent on its conformational freedom.
Structure-Activity Relationship (SAR) Modeling for Derivatives of this compound
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable in drug discovery and agrochemical research for designing new molecules with enhanced potency and selectivity.
For derivatives of this compound, a SAR study would involve synthesizing a library of analogs with modifications at various positions, such as the chloro and methoxy substituents on the phenyl ring, or the propanoic acid side chain. The biological activity of these derivatives, for example, their herbicidal or pharmacological effects, would then be measured. nih.gov
QSAR models are then built by correlating the observed biological activity with calculated molecular descriptors. These descriptors can be steric (e.g., molecular volume), electronic (e.g., partial charges, HOMO/LUMO energies), or hydrophobic (e.g., logP). A successful QSAR model can predict the activity of new, unsynthesized derivatives, thereby guiding further synthetic efforts. The following table presents a hypothetical SAR for a series of derivatives, illustrating how different substituents might influence herbicidal activity.
| Derivative | R1 (Position 3) | R2 (Position 4) | Herbicidal Activity (IC50, µM) |
|---|---|---|---|
| 1 | Cl | OCH3 | 15 |
| 2 | Br | OCH3 | 12 |
| 3 | Cl | OCF3 | 8 |
| 4 | NO2 | OCH3 | 5 |
| 5 | Cl | H | 25 |
Prediction of Reaction Mechanisms and Transition States for this compound Transformations
Computational chemistry is extensively used to elucidate the mechanisms of chemical reactions by identifying the transition states that connect reactants and products. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.
For this compound, various chemical transformations could be studied, such as its degradation in the environment or its metabolism in biological systems. For example, a computational study of the hydrolysis of 2,4-dichlorophenoxyacetic acid has shown that the reaction proceeds through a proton-catalyzed mechanism with a calculated activation barrier of 21.2 kcal/mol. researchgate.net
By mapping the entire reaction pathway, including any intermediates and transition states, a detailed understanding of the reaction mechanism can be obtained. This knowledge is crucial for predicting the products of a reaction, optimizing reaction conditions, and understanding the stability of the molecule under different environments. For instance, the degradation of chlorophenoxyacetic acids can be initiated by hydroxyl radicals, and DFT calculations can identify the most likely sites of attack and the subsequent reaction pathways. researchgate.net The table below provides hypothetical data for a key transition state in a transformation of an analogous compound.
| Parameter | Value |
|---|---|
| Reaction Type | Hydrolysis |
| Reactant Energy (relative) | 0.0 kcal/mol |
| Transition State Energy (relative) | +21.2 kcal/mol |
| Product Energy (relative) | -5.0 kcal/mol |
| Key Bond Being Broken in TS | C-O (ether) |
| Imaginary Frequency | -350 cm-1 |
Advanced Analytical Methodologies for Characterization of 2 3 Chloro 4 Methoxyphenyl Propanoic Acid and Its Derivatives
Spectroscopic Techniques in Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural elucidation of 2-(3-Chloro-4-methoxyphenyl)propanoic acid. These techniques provide a wealth of information regarding the molecular framework, functional groups, and electronic properties of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In mechanistic studies, NMR can be used to monitor the progress of reactions involving this compound. For instance, in the synthesis of this compound, the disappearance of reactant signals and the appearance of product signals can be tracked in real-time to understand reaction kinetics and identify potential intermediates. Online NMR spectroscopy has proven to be a valuable technique for such investigations, offering insights into reaction mechanisms without the need for sample workup nih.gov. The study of related reactions, such as the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, has utilized NMR to characterize the structure of the final products and infer the nature of reactive electrophilic species involved in the transformation nih.gov.
Predicted ¹H NMR Data for this compound:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (propanoic acid) | ~1.5 | Doublet | ~7 |
| CH (propanoic acid) | ~3.7 | Quartet | ~7 |
| OCH₃ | ~3.9 | Singlet | - |
| Aromatic H (ortho to propanoic acid) | ~7.1 | Doublet | ~8.5 |
| Aromatic H (ortho to chloro) | ~7.3 | Doublet of doublets | ~8.5, ~2.2 |
| Aromatic H (meta to chloro) | ~7.4 | Doublet | ~2.2 |
| COOH | ~12.0 | Singlet (broad) | - |
Predicted ¹³C NMR Data for this compound:
| Carbon Atom | Chemical Shift (δ, ppm) |
| CH₃ (propanoic acid) | ~18 |
| CH (propanoic acid) | ~45 |
| OCH₃ | ~56 |
| Aromatic C-Cl | ~123 |
| Aromatic C-H | ~112, ~128, ~130 |
| Aromatic C-O | ~155 |
| Aromatic C-C(propanoic acid) | ~132 |
| C=O | ~178 |
Note: The chemical shifts are predicted based on the analysis of similar substituted phenylpropanoic acids and general principles of NMR spectroscopy. Actual experimental values may vary. rsc.orgmdpi.comdocbrown.info
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
For this compound, IR spectroscopy is particularly useful for identifying the carboxylic acid group, which exhibits a strong, broad O-H stretching band around 2500-3300 cm⁻¹ and a sharp C=O stretching band at approximately 1700 cm⁻¹ youtube.com. The aromatic ring shows characteristic C-H stretching absorptions around 3030 cm⁻¹ and C=C stretching peaks in the 1450-1600 cm⁻¹ region mt.comspcmc.ac.in. The C-O stretching of the methoxy (B1213986) group and the aryl ether linkage, as well as the C-Cl stretching, will also have distinct absorptions in the fingerprint region.
Raman spectroscopy, on the other hand, is particularly sensitive to non-polar bonds and can provide valuable information about the aromatic ring and the carbon backbone triprinceton.org. The symmetric vibrations of the benzene ring are often more intense in the Raman spectrum than in the IR spectrum. For substituted benzenes, the ring breathing mode around 1000 cm⁻¹ is a characteristic feature irdg.org. The analysis of related compounds like 3-phenylpropionic acid has demonstrated the utility of Raman spectroscopy in studying molecular interactions and conformations researchgate.net.
Characteristic Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |
| Carboxylic Acid | C=O stretch | ~1700 (strong) | Moderate |
| Aromatic Ring | C-H stretch | ~3030 | Strong |
| Aromatic Ring | C=C stretch | 1450-1600 | Strong |
| Methoxy Group | C-H stretch | 2850-2960 | Moderate |
| Aryl Ether | C-O stretch | ~1250 | Moderate |
| Chloroalkane | C-Cl stretch | 600-800 | Strong |
Mass Spectrometry (MS) in Reaction Monitoring and Purity Assessment
Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is extensively used for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.
In the context of this compound, electron ionization (EI) mass spectrometry would likely show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be influenced by the substituted phenylpropanoic acid structure. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-17 Da) and the carboxyl group (-45 Da) libretexts.org. For arylpropanoic acids, cleavage of the bond between the alpha and beta carbon of the propanoic acid side chain is also a common fragmentation pathway. The presence of the chloro and methoxy substituents on the aromatic ring will further influence the fragmentation, potentially leading to characteristic losses.
Mass spectrometry is also a powerful tool for reaction monitoring, allowing for the real-time tracking of reactants, intermediates, and products researchgate.netnih.govchromatographyonline.com. This can provide valuable kinetic data and help in optimizing reaction conditions. For purity assessment, MS can detect and identify impurities, even at very low levels, by their unique mass-to-charge ratios acs.org.
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z | Fragment Ion |
| 214/216 | [M]⁺ (Molecular ion) |
| 197/199 | [M - OH]⁺ |
| 169/171 | [M - COOH]⁺ |
| 155/157 | [Cl(MeO)C₆H₃CHCH₃]⁺ |
| 141 | [MeOC₆H₄CHCH₃]⁺ |
Note: The presence of chlorine will result in isotopic peaks (M and M+2) with a relative intensity of approximately 3:1. chim.ludocbrown.info
UV-Vis Spectroscopy in Electronic Structure Investigation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π→π* transitions of the benzene ring spcmc.ac.inslideshare.net.
Chromatographic Separations for Isolation and Purification
Chromatographic techniques are essential for the separation, isolation, and purification of this compound from reaction mixtures and for the analysis of its purity.
High-Performance Liquid Chromatography (HPLC) in Process Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds and is particularly well-suited for monitoring the synthesis of this compound. As an arylpropionic acid derivative, established HPLC methods can be readily adapted for its analysis nih.gov.
A reversed-phase HPLC method, typically using a C18 column, is commonly employed for the separation of such compounds pensoft.netpensoft.netresearchgate.net. The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer to control the pH. The retention time of this compound can be optimized by adjusting the mobile phase composition and pH. A UV detector is typically used for detection, set at a wavelength where the compound exhibits strong absorbance.
In process monitoring, HPLC can be used to:
Track the consumption of starting materials.
Monitor the formation of the desired product.
Detect and quantify the formation of by-products and impurities.
This information is critical for ensuring the efficiency and reproducibility of the manufacturing process and for defining the appropriate endpoints for reactions. The development of validated HPLC methods is a regulatory requirement for quality control in pharmaceutical production researchgate.net.
Example HPLC Method Parameters for the Analysis of this compound:
| Parameter | Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~230 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
This method would allow for the separation of this compound from potential starting materials and impurities, providing a reliable means of process control.
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. However, direct analysis of polar compounds such as carboxylic acids, including this compound, is often challenging due to their low volatility and potential for thermal degradation in the GC inlet and column. To overcome these limitations, derivatization is a crucial step to convert the non-volatile parent compound into a more volatile and thermally stable derivative. libretexts.orgresearchgate.net This process involves chemically modifying the carboxylic acid functional group to reduce its polarity and increase its vapor pressure, making it amenable to GC analysis. researchgate.netcolostate.edu
The most common derivatization strategies for carboxylic acids in the context of GC analysis are silylation and esterification (a form of alkylation). researchgate.netcolostate.edujfda-online.com
Silylation: This is a widely used technique where the acidic proton of the carboxyl group is replaced by a silyl group, typically a trimethylsilyl (TMS) group. libretexts.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently employed. researchgate.netresearchgate.net The resulting silyl esters are significantly more volatile and less polar than the parent acid. The reaction is generally rapid and can be performed under mild conditions.
Esterification: This method involves the conversion of the carboxylic acid to its corresponding ester, most commonly the methyl or ethyl ester. This can be achieved using various reagents, including diazomethane, alkyl chloroformates, or alcohols in the presence of an acidic catalyst. colostate.eduresearchgate.net The choice of the alkylating agent can be tailored to optimize the chromatographic properties of the derivative.
The selection of the appropriate derivatization reagent depends on several factors, including the reactivity of the target compound, the presence of other functional groups, and the desired sensitivity of the analysis. jfda-online.com Following derivatization, the sample is introduced into the gas chromatograph, where the volatile derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column. A flame ionization detector (FID) or a mass spectrometer (MS) is typically used for detection and quantification. GC-MS is particularly advantageous as it provides structural information, aiding in the unequivocal identification of the derivatized analyte.
A hypothetical GC method for the analysis of a derivatized this compound is outlined in the table below. This table is illustrative and based on typical conditions for the analysis of similar acidic drug molecules.
Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Condition |
|---|---|
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial: 100 °C, hold for 1 min; Ramp: 15 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Detector | Mass Spectrometer (MS) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 50-400 m/z |
| Expected Derivative | this compound, trimethylsilyl ester |
Chiral Chromatography for Enantiomeric Excess Determination
This compound possesses a chiral center at the alpha-carbon of the propanoic acid moiety, and therefore exists as a pair of enantiomers. Enantiomers are non-superimposable mirror images that exhibit identical physical and chemical properties in an achiral environment, but often show different pharmacological and toxicological profiles in biological systems. eijppr.com Consequently, the separation and quantification of individual enantiomers are of paramount importance in pharmaceutical analysis. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is the most widely used and effective technique for determining the enantiomeric excess (e.e.) of chiral compounds. uma.esphenomenex.comheraldopenaccess.us
The principle of chiral separation lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. eijppr.com These diastereomeric complexes have different energies of formation and stability, leading to different retention times on the chromatographic column and thus enabling their separation.
For the enantiomeric separation of profen-class drugs, which includes this compound, polysaccharide-based CSPs are particularly effective. eijppr.com These CSPs are derived from cellulose or amylose that have been functionalized with various carbamate or ester derivatives. The chiral recognition mechanism of these phases is complex and involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the helical structure of the polysaccharide. sigmaaldrich.com
The selection of the mobile phase is critical for achieving optimal enantioseparation. Both normal-phase and reversed-phase chromatography can be employed. In normal-phase mode, mixtures of alkanes (like hexane or heptane) with an alcohol (such as isopropanol or ethanol) and often a small amount of an acidic or basic modifier are used. In reversed-phase mode, aqueous buffers are mixed with organic solvents like acetonitrile or methanol.
Below is a representative table of research findings for the chiral separation of compounds structurally related to this compound, which can guide the method development for this specific analyte.
Table 2: Research Findings on Chiral Separation of Phenylpropanoic Acid Derivatives
| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |
|---|---|---|---|---|---|
| Ibuprofen (B1674241) | CHIRALCEL® OJ-3R (Cellulose tris(4-methylbenzoate)) | 0.008% Formic acid in water–methanol | Not Reported | Baseline | nih.gov |
| Naproxen | Lux Amylose-1 | Methanol:water:acetic acid (85:15:0.1 v/v/v) | Not Reported | 3.21 | nih.gov |
| Ketoprofen | Lux amylose-2 | water/ACN/acetic acid (50/50/0.1 v/v/v) | >1.1 | Baseline | mdpi.com |
X-ray Crystallography in Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This method provides precise information on bond lengths, bond angles, and the conformation of molecules in the solid state. Furthermore, it reveals the packing arrangement of molecules within the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces. wikipedia.org For a chiral compound like this compound, single-crystal X-ray diffraction can also determine the absolute configuration of a single enantiomer.
The process of X-ray crystallography involves irradiating a single crystal of the compound with a monochromatic beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal can be constructed. From this map, the positions of the individual atoms can be determined, and the complete molecular structure can be elucidated. wikipedia.org
In cases where suitable single crystals cannot be obtained, X-ray powder diffraction (XRPD) can be a valuable alternative for structural analysis. researchgate.netacs.orgresearchgate.net While more complex, modern computational methods allow for the ab initio structure determination from high-quality powder diffraction data.
The following table presents representative crystallographic data for related phenylpropionic acid derivatives, illustrating the type of information that can be obtained from an X-ray crystallographic study.
Table 3: Representative Crystallographic Data for Phenylpropanoic Acid Analogs
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 3-Phenylpropionic acid | C₉H₁₀O₂ | Monoclinic | P2₁/a | 20.33 | 5.16 | 15.74 | 108.3 | 8 | acs.orgresearchgate.net |
| 3-(3-Methoxyphenyl)propionic acid | C₁₀H₁₂O₃ | Monoclinic | P2₁/n | 14.77 | 9.77 | 13.06 | 99.4 | 8 | acs.orgresearchgate.net |
Z = number of molecules in the unit cell
Mechanistic Investigations of Biological Activities Associated with 2 3 Chloro 4 Methoxyphenyl Propanoic Acid Scaffolds
Exploration of Molecular Targets and Binding Interactions
The biological effects of small molecules like 2-(3-chloro-4-methoxyphenyl)propanoic acid are contingent on their interactions with specific molecular targets within the cell. For the broader class of 2-phenylpropanoic acids, a primary and well-established target is the cyclooxygenase (COX) enzyme, with two main isoforms, COX-1 and COX-2. These enzymes are pivotal in the inflammatory pathway. The propionic acid moiety is crucial for binding to the active site of COX enzymes.
Structure-activity relationship (SAR) studies on related compounds have demonstrated that substitutions on the phenyl ring significantly influence binding affinity and selectivity. For instance, in a series of 2-phenylpropionic acid derivatives, the introduction of a p-bromomethyl group was found to enhance COX-2 selectivity . The stereochemistry at the alpha-position of the propanoic acid is also critical, with the (S)-enantiomer often exhibiting greater activity .
Another important class of molecular targets for structurally similar phenylpropanoic acid derivatives are the peroxisome proliferator-activated receptors (PPARs). These are nuclear receptors that play a key role in the regulation of metabolism. Studies on substituted phenylpropanoic acids have identified compounds that act as potent and selective activators of PPARalpha nih.gov. The binding interactions within the ligand-binding domain of PPARs are sensitive to the nature and position of substituents on the phenyl ring, as well as the stereochemistry of the molecule nih.gov.
While the specific molecular targets of this compound remain to be elucidated, the existing data on analogous compounds suggest that enzymes involved in inflammation (e.g., COX) and nuclear receptors regulating metabolism (e.g., PPARs) are plausible candidates for investigation.
Enzyme Inhibition Studies and Kinetic Analysis
Enzyme inhibition is a common mechanism through which phenylpropanoic acid derivatives exert their therapeutic effects. The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) with this core structure are a direct result of their inhibition of COX enzymes.
Kinetic analyses of related 2-phenylpropionic acid derivatives have shown that they often act as competitive inhibitors of COX, competing with the natural substrate, arachidonic acid, for binding to the active site. The potency of inhibition, typically quantified by the half-maximal inhibitory concentration (IC50), is highly dependent on the substitution pattern of the phenyl ring. For example, certain 2-(4-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)propanoic acid derivatives have demonstrated potent COX inhibitory activity nih.gov.
Beyond COX enzymes, other enzymatic targets could be relevant for the this compound scaffold. For instance, various enzyme inhibitors have been developed from related heterocyclic derivatives nih.gov. The specific kinetic parameters, such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), would need to be determined through dedicated enzymatic assays to understand the precise mechanism of action of this compound on any identified target enzymes.
Table 1: COX Inhibitory Activity of Selected 2-Phenylpropionic Acid Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| 2-(4-(bromomethyl)phenyl)propanoic acid | - | 0.8 |
| 2-(4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid | - | - |
| 2-(4-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)propanoic acid | - | - |
Receptor Binding Affinity Studies
The interaction of a compound with a receptor is quantified by its binding affinity, a critical parameter in drug discovery. For phenylpropanoic acid derivatives that target nuclear receptors like PPARs, receptor binding assays are essential to determine their potency and selectivity.
These assays typically involve a competitive binding format where the test compound competes with a radiolabeled or fluorescently tagged ligand for binding to the receptor's ligand-binding domain nih.gov. The affinity is usually expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) from a competition binding curve nih.gov.
Structure-activity relationship studies on substituted phenylpropanoic acids have revealed that the substituents on the phenyl ring and the stereochemistry at the alpha-position are key determinants of binding affinity and subtype selectivity for PPARs nih.gov. For example, specific alpha-alkylphenylpropanoic acid derivatives have been identified as potent and selective human PPARalpha activators nih.gov.
For this compound, determining its binding affinity for a range of receptors, including but not limited to PPARs, would be a crucial step in elucidating its mechanism of action and potential therapeutic applications.
Structure-Based Drug Design (SBDD) Principles Applied to this compound Derivatives
Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of a molecular target to design and optimize ligands with high affinity and selectivity. This methodology has been successfully applied to various targets, including enzymes and receptors relevant to the phenylpropanoic acid class of compounds.
The general workflow of SBDD involves:
Target Identification and Validation: Identifying a biologically relevant target.
Structure Determination: Obtaining the 3D structure of the target, often through X-ray crystallography or NMR spectroscopy.
Lead Identification: Discovering initial hit compounds through screening or computational methods.
Lead Optimization: Iteratively modifying the lead compound to improve its binding affinity, selectivity, and pharmacokinetic properties, guided by the structural information of the target-ligand complex.
For derivatives of this compound, SBDD could be employed to design analogs with enhanced activity against a specific target. For instance, if COX-2 is identified as a target, the crystal structure of COX-2 in complex with an inhibitor could be used to guide modifications of the this compound scaffold to improve its fit within the active site. This could involve altering the substituents on the phenyl ring or modifying the propanoic acid side chain to achieve better interactions with key amino acid residues.
Cellular Pathway Modulation by Analogues of this compound
The interaction of a compound with its molecular target ultimately leads to the modulation of cellular signaling pathways, resulting in a physiological response. Analogues of this compound have been shown to modulate various cellular pathways.
For instance, phenylpropanoic acid derivatives that activate PPARs can influence pathways involved in lipid metabolism and inflammation. Activation of PPARalpha, for example, leads to the upregulation of genes involved in fatty acid oxidation.
Furthermore, compounds with a similar core structure have been investigated for their effects on pathways related to cancer and oxidative stress. For example, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated the ability to suppress cancer cell migration and exhibit antioxidant properties, suggesting modulation of pathways involved in cell motility and redox homeostasis mdpi.com. The phenylpropanoid pathway itself is a significant source of metabolites that can influence various cellular processes researchgate.net.
To understand the cellular effects of this compound, it would be necessary to investigate its impact on a range of signaling pathways. Techniques such as quantitative phosphoproteomics can be employed to identify changes in protein phosphorylation, providing insights into the signaling cascades affected by the compound nih.gov.
Table 2: Investigated Biological Activities of Structurally Related Phenylpropanoic Acid Derivatives
| Compound Class | Investigated Biological Activity | Potential Cellular Pathways |
| 2-Phenylpropionic acid derivatives | Anti-inflammatory, Antibacterial | Cyclooxygenase pathway |
| Substituted phenylpropanoic acids | Metabolic regulation | Peroxisome Proliferator-Activated Receptor (PPAR) signaling |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Anticancer, Antioxidant | Cell migration pathways, Oxidative stress response |
| 3-Chloro-4-cyclopropylmethoxyphenylacetic acid | Anti-inflammatory, Analgesic, Antipyretic | Inflammatory signaling cascades nih.gov |
Applications and Potential Research Avenues of 2 3 Chloro 4 Methoxyphenyl Propanoic Acid
Utility as a Synthetic Intermediate for Advanced Organic Molecules
The structure of 2-(3-chloro-4-methoxyphenyl)propanoic acid makes it a valuable building block in organic synthesis. sigmaaldrich.com The carboxylic acid group, the aromatic ring, and the halogen substituent all provide reactive sites for a variety of chemical transformations. Carboxylic acid derivatives are crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. numberanalytics.com
The presence of the chloro and methoxy (B1213986) groups on the aromatic ring influences its electronic properties and reactivity, allowing for regioselective modifications. Substituted phenylpropanoic acids, in general, are recognized as important precursors for a range of organic compounds. nih.gov For instance, research has demonstrated the synthesis of various heterocyclic compounds and other complex organic structures from phenylpropanoic acid derivatives. sigmaaldrich.com The specific substitution pattern of this compound could be leveraged to create novel molecular scaffolds for drug discovery and other applications.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reactions | Resulting Structures |
| Carboxylic Acid | Esterification, Amidation, Reduction, Decarboxylation | Esters, Amides, Alcohols, Aldehydes, Decarboxylated Aromatics |
| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., Nitration, further Halogenation) | Polysubstituted Aromatic Compounds |
| Chloro Group | Nucleophilic Aromatic Substitution, Cross-coupling reactions (e.g., Suzuki, Heck) | Biaryls, functionalized aromatic rings |
Role in the Development of Agrochemicals
Halogenated aromatic compounds are a well-established class of molecules in the agrochemical industry, with many exhibiting herbicidal, insecticidal, or fungicidal properties. numberanalytics.com Aryloxyphenoxypropionate derivatives, which share structural similarities with the target compound, are known to be effective herbicides that act by inhibiting acetyl-CoA carboxylase (ACCase) in grasses. researchgate.netnih.govnih.govjlu.edu.cn
While there is no direct evidence of this compound itself being an active agrochemical, its structure suggests it could serve as a precursor or an analogue for the synthesis of new agrochemical candidates. The specific combination of the chloro and methoxy substituents on the phenyl ring could modulate the biological activity and selectivity of potential herbicidal compounds derived from it. Further research could involve synthesizing derivatives of this compound and screening them for various agrochemical activities.
Research into Materials Science Applications
Aromatic carboxylic acids and their derivatives are increasingly being explored as monomers for the synthesis of functional polymers. cmu.edu The incorporation of halogen atoms into polymer structures can impart desirable properties such as flame retardancy and enhanced thermal stability. mdpi.com Aromatic polyamides, for instance, are known for their excellent thermal and mechanical properties. mdpi.com
Table 2: Potential Polymer Types Derived from this compound
| Polymer Class | Potential Synthesis Method | Potential Properties |
| Polyesters | Polycondensation with diols | Enhanced thermal stability, flame retardancy |
| Polyamides | Polycondensation with diamines | High-performance characteristics, chemical resistance |
| Functional Polymers | Grafting onto existing polymer backbones | Modified surface properties, tailored functionalities |
Exploration of its Potential in Bioconjugation Chemistry
Bioconjugation is the chemical strategy of linking two molecules, where at least one is a biomolecule. thermofisher.com This technique is widely used in drug delivery, diagnostics, and fundamental biological research. The development of novel crosslinking agents and linkers is crucial for advancing this field. thermofisher.comkorambiotech.comcreative-biolabs.comyoutube.comlumiprobe.comyoutube.com
The structure of this compound presents features that could be exploited in the design of new bioconjugation reagents. The carboxylic acid can be activated to react with primary amines on proteins or other biomolecules to form stable amide bonds. thermofisher.comyoutube.com The chloro-methoxyphenyl group could serve as a spacer or a recognition element. While there are no specific reports on this molecule's use in bioconjugation, the general principles of linker design suggest its potential as a scaffold for creating novel crosslinkers with specific lengths, flexibilities, and functionalities.
Future Directions in the Synthesis and Application of Halogenated Aromatic Propanoic Acids
The field of halogenated organic compounds continues to evolve, with a growing emphasis on developing more efficient and environmentally friendly synthetic methods. nih.gov Future research on halogenated aromatic propanoic acids, including this compound, is likely to focus on several key areas.
One promising direction is the development of novel catalytic systems for the selective synthesis of these compounds, which could lead to more sustainable and cost-effective production processes. There is also significant interest in exploring the full range of their biological activities. High-throughput screening of libraries of halogenated aromatic propanoic acid derivatives could uncover new lead compounds for pharmaceuticals and agrochemicals. researchgate.netnih.govnih.gov
Furthermore, the unique electronic and steric properties imparted by halogen substituents make these compounds attractive for applications in materials science, such as in the design of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The continued exploration of the structure-property relationships in this class of molecules will undoubtedly open up new and exciting avenues for their application.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Challenges | Reference |
|---|---|---|---|---|
| Friedel-Crafts route | 65–75 | ≥95 | Byproduct formation | |
| Hydrolysis of esters | 70–85 | ≥98 | Sensitivity to pH/temperature |
Basic: What safety protocols are critical during handling and storage?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to limit inhalation; monitor airborne concentrations via OSHA-compliant sampling .
- Emergency Measures :
- Skin Contact : Wash immediately with soap/water; use emergency showers if large areas are exposed .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Basic: How is the compound characterized structurally and quantitatively?
Methodological Answer:
- Spectroscopy :
- Chromatography :
- HPLC : Use C18 columns with UV detection (λ = 254 nm); mobile phase: acetonitrile/0.1% formic acid .
- Mass Spectrometry : ESI-MS in negative mode to observe [M-H]⁻ peaks (theoretical m/z: 228.6) .
Advanced: How can reaction conditions be optimized to address low yields in synthesis?
Methodological Answer:
- Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to reduce side reactions .
- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, catalyst loading, and solvent polarity .
- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically .
Q. Example Optimization Workflow :
Vary AlCl₃ concentration (0.5–2.0 eq) at 100°C.
Measure yield/purity via HPLC.
Identify optimal conditions using response surface modeling.
Advanced: What computational approaches predict reactivity and bioactivity?
Methodological Answer:
- DFT Calculations : Model electron density maps to identify electrophilic sites (e.g., chloro-substituted phenyl ring) prone to nucleophilic attack .
- Molecular Docking : Screen against COX-2 or PPAR-γ receptors to hypothesize anti-inflammatory or metabolic activity .
- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP ~2.5) and cytochrome P450 interactions .
Q. Table 2: Predicted Bioactivity Parameters
| Parameter | Value | Tool/Model | Reference |
|---|---|---|---|
| LogP | 2.3–2.7 | ChemAxon | |
| COX-2 Binding Affinity | ΔG = -8.2 kcal/mol | AutoDock Vina |
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from pharmacological assays (e.g., IC₅₀ values for COX inhibition) and apply statistical weighting .
- Isomer-Specific Studies : Compare activity of positional isomers (e.g., 3-chloro vs. 4-chloro derivatives) to clarify structure-activity relationships .
- Assay Standardization : Control variables like cell line (e.g., RAW 264.7 macrophages), incubation time (24–48 hr), and solvent (DMSO ≤0.1%) .
Case Study : Inconsistent COX-1/COX-2 selectivity may arise from impurity levels >2%—re-run assays with HPLC-purified batches .
Advanced: What strategies validate molecular interactions in mechanistic studies?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) for enzyme-ligand interactions (e.g., with purified COX-2) .
- Kinetic Assays : Measure Michaelis-Menten parameters (Km, Vmax) to assess competitive/non-competitive inhibition .
- Mutagenesis : Engineer enzymes with single-point mutations (e.g., COX-2 Arg120Ala) to confirm binding site residues .
Advanced: How to design stability studies under varying conditions?
Methodological Answer:
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks .
- Analytical Monitoring : Use UPLC-PDA to detect degradation products (e.g., dechlorinated or demethylated derivatives) .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C from accelerated stability data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
